molecular formula C8H7F3N2O B2851889 2-Amino-6-(trifluoromethyl)benzamide CAS No. 869936-81-2

2-Amino-6-(trifluoromethyl)benzamide

Cat. No.: B2851889
CAS No.: 869936-81-2
M. Wt: 204.152
InChI Key: ZHBPNNSICOTBBH-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethyl)benzamide is an organic compound characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(trifluoromethyl)benzamide typically involves the following steps:

  • Starting Material: The synthesis begins with 2-amino-6-(trifluoromethyl)benzonitrile as the starting material.

  • Hydrolysis: The nitrile group (-CN) is hydrolyzed to a carboxamide group (-CONH2) using strong acids or bases under controlled conditions.

  • Purification: The resulting product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale hydrolysis processes to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro compounds.

  • Reduction: The trifluoromethyl group can be reduced under specific conditions.

  • Substitution: The benzamide core can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Reduced trifluoromethyl derivatives.

  • Substitution: Substituted benzamide derivatives.

Scientific Research Applications

2-Amino-6-(trifluoromethyl)benzamide has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Amino-6-(trifluoromethyl)benzonitrile

  • 2-Amino-6-(trifluoromethyl)benzothiazole

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Properties

IUPAC Name

2-amino-6-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3H,12H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBPNNSICOTBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

100 mg (0.5 mmol) 2-fluoro-6-trifluoromethyl-benzonitrile are combined with 1 ml of a 7 M ammonia solution in methanol and heated in the microwave for 20 min. at 100° C. Then the solvent is eliminated in vacuo, the crude product is combined with 1 ml of conc. H2SO4 and heated for 2.5 h at 80° C. Then the reaction mixture is stirred into ice water, neutralised with 1 M NaOH and extracted twice with 150 ml dichloromethane and three times with 160 ml of ethyl acetate. The organic phase is dried with MgSO4 and the solvent is eliminated in vacuo. The crude product is purified by column chromatography. The carrier material used is silica gel and the eluant is dichloromethane, to which 4% of a mixture of 90% methanol and 10% saturated aqueous ammonia solution have been added.
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